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molecular formula C10H10O4 B1362444 3-(3-Methoxyphenyl)-2-oxopropanoic acid CAS No. 68262-20-4

3-(3-Methoxyphenyl)-2-oxopropanoic acid

Cat. No. B1362444
M. Wt: 194.18 g/mol
InChI Key: QRICSZPYENRNSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04220767

Procedure details

m-Anisaldehyde (25.9 g), N-acetylglycine (15.2 g) and sodium acetate (7.8 g) were heated together under reflux in acetic anhydride (50 ml) for 3/4 hour. The mixture was allowed to cool, water (150 ml) was added and the mixture was filtered to give the crude azlactone (27.7 g) m.p. 145°-150°. Hydrolysis with boiling 1 N hydrochloric acid (450 ml) followed by cooling and ether extraction afforded 3-methoxyphenylpyruvic acid as a pale yellow oily solid (6.3 g).
Quantity
25.9 g
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][CH3:9])[CH:3]=1.C(N[CH2:15][C:16]([OH:18])=[O:17])(=O)C.C([O-])(=[O:21])C.[Na+].Cl>C(OC(=O)C)(=O)C.O>[CH3:9][O:8][C:4]1[CH:3]=[C:2]([CH2:1][C:15](=[O:21])[C:16]([OH:18])=[O:17])[CH:7]=[CH:6][CH:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
25.9 g
Type
reactant
Smiles
C(C1=CC(=CC=C1)OC)=O
Name
Quantity
15.2 g
Type
reactant
Smiles
C(C)(=O)NCC(=O)O
Name
Quantity
7.8 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Two
Name
Quantity
450 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
to give the crude azlactone (27.7 g) m.p. 145°-150°
CUSTOM
Type
CUSTOM
Details
Hydrolysis
TEMPERATURE
Type
TEMPERATURE
Details
by cooling
EXTRACTION
Type
EXTRACTION
Details
ether extraction

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)CC(C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.3 g
YIELD: CALCULATEDPERCENTYIELD 34.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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